Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride
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Overview
Description
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C17H23NO4. It is a derivative of pyrrolidine and is characterized by the presence of two ethyl ester groups and a benzyl group attached to the pyrrolidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of diethyl 2,5-dibromohexanedioate with benzylamine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrolidine-2,5-dicarboxylate: Lacks the benzyl group, resulting in different chemical properties and reactivity.
Benzylpyrrolidine: Contains a benzyl group but lacks the ester functionalities, leading to different applications and reactivity.
Uniqueness
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride is unique due to the presence of both benzyl and ester groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H24ClNO4 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
diethyl 1-benzylpyrrolidine-2,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13;/h5-9,14-15H,3-4,10-12H2,1-2H3;1H |
InChI Key |
NIXUPHAYCLXHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC.Cl |
Origin of Product |
United States |
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